molecular formula C₁₇H₁₄O₅ B1145136 (+)-Strigolactone GR24 CAS No. 151716-22-2

(+)-Strigolactone GR24

Cat. No. B1145136
M. Wt: 298.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(+)-Strigolactone GR24” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It’s a synthetic strigolactone and plant growth regulator .


Synthesis Analysis

The synthesis of “(+)-Strigolactone GR24” involves a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .


Molecular Structure Analysis

The molecular structure of “(+)-Strigolactone GR24” is crucial for its function. The hydrolysis of “(+)-Strigolactone GR24” involves a nucleophilic attack by S95 which produces ABC-OH (2) and compound 3, and the generation of D-OH (6) .


Chemical Reactions Analysis

“(+)-Strigolactone GR24” has been found to have significant effects on plant growth and development. For example, it has been shown to stimulate the germination of Striga and Orobanche parasitic weed seeds . It also increases root-hair length and decreases the number of lateral roots in Arabidopsis .

Scientific Research Applications

Plant Development and Response to Abiotic Stresses

Summary of the Application

Strigolactones (SL), including GR24, are plant hormones that play a crucial role in shaping plant architecture, especially the branching of shoots . Recent studies have confirmed their participation in regulating the plant response to various types of abiotic stresses, including water deficit, soil salinity, and osmotic stress .

Methods of Application or Experimental Procedures

The most commonly used synthetic analogue of SL in research is rac-GR24 . This compound is an equimolar mixture of two enantiomers: GR245DS, which mimics the configuration and activity of the natural 5-deoxystrigol (5DS), and GR24ent − 5DS .

Results or Outcomes

The balance between abscisic acid (ABA) and SL content is maintained under optimal growth conditions to ensure proper plant development . Water deficit tends to inhibit SL accumulation in the roots, which serves as a sensing mechanism for drought, and empowers the ABA production, necessary for plant defense responses .

Inhibition of Strawberry Tillering

Summary of the Application

Exogenous GR24 has been found to inhibit strawberry tillering by affecting the phytohormone signaling and sugar metabolism pathways .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the search results.

Results or Outcomes

The specific results or outcomes for this application are not detailed in the search results.

Synthesis of Benzene-Modified 2nd Generation Strigolactams

Summary of the Application

An efficient and general synthetic route to assemble benzene-modified 2nd generation strigolactams and GR24 has been reported . This synthesis is key in the study of the bioactivities of these compounds to stimulate the seed germination of Orobanche aegyptiaca parasitic weed .

Methods of Application or Experimental Procedures

The key features of this synthesis include a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .

Results or Outcomes

The 2nd generation strigolactam 15f derived from para-OMe phenylalanine showed superior bioactivity to the original unsubstituted 15b .

Biomass and Astaxanthin Accumulation in Haematococcus Pluvialis Cultivation

Summary of the Application

Treatment of H. pluvialis cultures with 1 μM rac-GR24, a synthetic analogue of strigolactones, led to significant increases in biomass and astaxanthin during the macrozooid stage and hematocyst stage respectively . This is crucial as astaxanthin, a blood-red ketocarotenoid, is used in cosmetics, nutraceuticals, and pharmaceuticals .

Methods of Application or Experimental Procedures

The treatment of H. pluvialis cultures at the beginning of the macrozooid stage (day 0) with 1 μM rac-GR24 .

Results or Outcomes

The treatment led to significant increases in biomass [up to a maximum dry cell weight (DCW) of 0.53 g/L] during the macrozooid stage and astaxanthin (from 0.63 to 5.32% of DCW) during the hematocyst stage .

Future Directions

The future directions of “(+)-Strigolactone GR24” research could involve further investigation of its anti-inflammatory activities , as well as its potential for the prevention and treatment of inflammation . Additionally, its role in cadmium-induced stress to plants could be further explored .

properties

CAS RN

151716-22-2

Product Name

(+)-Strigolactone GR24

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

synonyms

3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one;  (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.